molecular formula C54H99AlO9 B103726 Aluminium triricinoleate CAS No. 17161-57-8

Aluminium triricinoleate

Cat. No.: B103726
CAS No.: 17161-57-8
M. Wt: 919.3 g/mol
InChI Key: RGSWBTSJNLYXFQ-MEOCIHEDSA-K
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Description

Aluminium triricinoleate is a chemical compound formed by the reaction of aluminium with ricinoleic acid, a fatty acid derived from castor oil. This compound is known for its unique properties and applications in various industries, including cosmetics, pharmaceuticals, and industrial lubricants.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminium triricinoleate is typically synthesized by reacting aluminium salts, such as aluminium chloride or aluminium sulfate, with ricinoleic acid. The reaction is carried out in an organic solvent, such as ethanol or toluene, under controlled temperature and pH conditions. The general reaction can be represented as follows:

AlCl3+3C18H34O3Al(C18H33O3)3+3HCl\text{AlCl}_3 + 3\text{C}_{18}\text{H}_{34}\text{O}_3 \rightarrow \text{Al(C}_{18}\text{H}_{33}\text{O}_3)_3 + 3\text{HCl} AlCl3​+3C18​H34​O3​→Al(C18​H33​O3​)3​+3HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where aluminium salts and ricinoleic acid are mixed in precise stoichiometric ratios. The reaction mixture is heated to a specific temperature to ensure complete reaction, and the product is then purified through filtration and distillation processes to remove any unreacted starting materials and by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, especially when exposed to air or oxidizing agents. This can lead to the formation of aluminium oxide and other oxidation products.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: this compound can participate in substitution reactions where the ricinoleate ligands are replaced by other ligands, such as halides or other fatty acids.

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Substitution Reagents: Halides, other fatty acids.

Major Products Formed:

    Oxidation: Aluminium oxide, various oxidation products of ricinoleic acid.

    Reduction: Reduced forms of this compound.

    Substitution: New aluminium complexes with different ligands.

Scientific Research Applications

Chemistry: Aluminium triricinoleate is used as a catalyst in various organic reactions, including polymerization and esterification. Its unique structure allows it to facilitate these reactions efficiently.

Biology: In biological research, this compound is studied for its potential as a drug delivery agent. Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery systems.

Medicine: The compound is explored for its anti-inflammatory and antimicrobial properties. It is used in the formulation of topical creams and ointments for treating skin conditions.

Industry: this compound is widely used as a lubricant and anti-corrosive agent in industrial applications. Its ability to form a protective layer on metal surfaces makes it valuable in preventing corrosion and wear.

Mechanism of Action

The mechanism of action of aluminium triricinoleate involves its ability to interact with various molecular targets. In drug delivery, it forms stable complexes with drugs, enhancing their solubility and bioavailability. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines, reducing inflammation. Its antimicrobial action is attributed to its ability to disrupt microbial cell membranes, leading to cell death.

Comparison with Similar Compounds

    Aluminium stearate: Another aluminium fatty acid complex, used as a thickening agent in cosmetics and lubricants.

    Aluminium palmitate: Similar in structure and applications to aluminium triricinoleate, used in cosmetics and pharmaceuticals.

    Aluminium oleate: Used in similar applications, but with different fatty acid ligands.

Uniqueness: this compound is unique due to the presence of ricinoleic acid, which imparts specific properties such as enhanced solubility and bioavailability. Its ability to form stable complexes with various drugs and its anti-inflammatory and antimicrobial properties make it distinct from other aluminium fatty acid complexes.

Properties

IUPAC Name

aluminum;(Z,12R)-12-hydroxyoctadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H34O3.Al/c3*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h3*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;;+3/p-3/b3*12-9-;/t3*17-;/m111./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSWBTSJNLYXFQ-MEOCIHEDSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H99AlO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

919.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17161-57-8
Record name Aluminium triricinoleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017161578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aluminium triricinoleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.454
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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